molecular formula CH4ClN B105550 N-Chloromethanamine CAS No. 6154-14-9

N-Chloromethanamine

Cat. No.: B105550
CAS No.: 6154-14-9
M. Wt: 65.5 g/mol
InChI Key: QXJIABOUHLYVHP-UHFFFAOYSA-N
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Description

N-Chloromethanamine, also known as N-chloromethylamine, is a chemical compound with the molecular formula CH₄ClN. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is known for its strong oxidizing properties and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloromethanamine can be synthesized by introducing chlorine gas into a cooled solution of methanamine (methylamine). The reaction is typically carried out at low temperatures to ensure safety and control . The general reaction is as follows: [ \text{CH}_3\text{NH}_2 + \text{Cl}_2 \rightarrow \text{CH}_3\text{NClH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires strict control of temperature and chlorine gas flow to prevent any hazardous conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-Chloromethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Chloromethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of its oxidizing properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of fungicides, insecticides, and disinfectants.

Mechanism of Action

The mechanism of action of N-chloromethanamine involves its strong oxidizing properties. It can react with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

N-Chloromethanamine can be compared with other similar compounds such as:

    N-Chloroethylamine: Similar in structure but with an ethyl group instead of a methyl group.

    N-Chloropropylamine: Similar in structure but with a propyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific reactivity and the types of reactions it can undergo. Its strong oxidizing properties make it particularly useful in various chemical synthesis processes .

Properties

IUPAC Name

N-chloromethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClN/c1-3-2/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJIABOUHLYVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210528
Record name Methanamine, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-14-9
Record name Methanamine, N-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Chloromethanamine
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Reactant of Route 3
N-Chloromethanamine
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N-Chloromethanamine
Reactant of Route 5
N-Chloromethanamine
Reactant of Route 6
N-Chloromethanamine

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